molecular formula C17H11ClN2O B1218664 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile CAS No. 94540-23-5

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile

Cat. No.: B1218664
CAS No.: 94540-23-5
M. Wt: 294.7 g/mol
InChI Key: LUVKPKVQLSIRFM-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a dihydroquinoline ring system, with a carbonitrile group at the second position

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 2-quinolinecarbonitrile.

    Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 2-quinolinecarbonitrile is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the dihydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including signal transduction and gene expression. Its interaction with molecular targets can lead to changes in cellular processes, such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile and 1-(4-Fluorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile share structural similarities but differ in their substituents on the benzoyl group.

    Uniqueness: The presence of the 4-chlorobenzoyl group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-2H-quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKPKVQLSIRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915453
Record name 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94540-23-5, 123742-98-3
Record name 2-Cyano-1-(4-chloro-benzoyl)-1,2-dihydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094540235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123742983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROBENZOYL)-2-CYANO-1,2-DIHYDROQUINOLINE
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